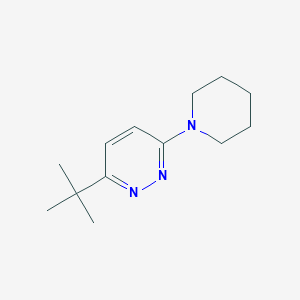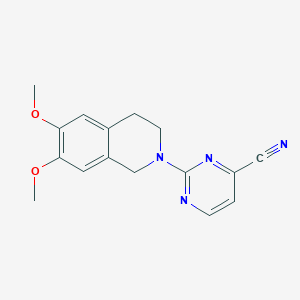
3-Tert-butyl-6-(piperidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a tert-butyl group at the 3-position and a piperidin-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-(piperidin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or α,β-unsaturated carbonyl compound.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced through nucleophilic substitution reactions, where the pyridazine ring is reacted with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridazine ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
3-Tert-butyl-6-(piperidin-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: It can be employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can serve as a probe for studying biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: It can be used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate enzymes involved in key metabolic pathways, or it may interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-6-(morpholin-1-yl)pyridazine: Similar structure but with a morpholine ring instead of piperidine.
3-Tert-butyl-6-(pyrrolidin-1-yl)pyridazine: Similar structure but with a pyrrolidine ring instead of piperidine.
3-Tert-butyl-6-(azepan-1-yl)pyridazine: Similar structure but with an azepane ring instead of piperidine.
Uniqueness
3-Tert-butyl-6-(piperidin-1-yl)pyridazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the piperidin-1-yl group contributes to its basicity and potential for hydrogen bonding interactions.
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-tert-butyl-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C13H21N3/c1-13(2,3)11-7-8-12(15-14-11)16-9-5-4-6-10-16/h7-8H,4-6,9-10H2,1-3H3 |
InChI Key |
LFURPJPOPKUSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12229986.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12229987.png)
![4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229994.png)
![6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12230004.png)

![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12230020.png)
![1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12230024.png)
![3-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12230027.png)
![6-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12230028.png)
![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12230040.png)
![4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12230053.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12230058.png)
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12230060.png)
![2-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12230063.png)
